N-TERT-BUTYL-D9-PHENYL-D5-NITRONE
CAS No.: 119391-92-3
Cat. No.: VC0040901
Molecular Formula: C11H15NO
Molecular Weight: 191.332
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 119391-92-3 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 191.332 |
| IUPAC Name | N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1-(2,3,4,5,6-pentadeuteriophenyl)methanimine oxide |
| Standard InChI | InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D |
| Standard InChI Key | IYSYLWYGCWTJSG-IJUZYFTRSA-N |
| SMILES | CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE is a stable isotope-labeled compound characterized by the following identifiers:
Structural Features
The compound consists of a nitrone functional group (C=N⁺-O⁻) that serves as a bridging moiety between a deuterated phenyl ring and a fully deuterated tert-butyl group. The phenyl ring contains five deuterium atoms (D5) replacing all hydrogen atoms on the aromatic ring, while the tert-butyl group features nine deuterium atoms (D9) replacing all hydrogen atoms on the methyl groups .
The structural representation can be expressed through the following notations:
| Notation Type | Structural Representation |
|---|---|
| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])/C=N+$$O-])[2H])[2H] |
| InChI | InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9-/i1D3,2D3,3D3,4D,5D,6D,7D,8D |
| InChIKey | IYSYLWYGCWTJSG-IJUZYFTRSA-N |
Physical and Chemical Properties
Fundamental Properties
The physical and chemical properties of N-TERT-BUTYL-D9-PHENYL-D5-NITRONE distinguish it from its non-deuterated counterpart, particularly in terms of spectroscopic behavior and reaction kinetics.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 191.33 g/mol | |
| Exact Mass | 191.203238545 Da | |
| XLogP3 | 1.3 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 2 | |
| Isotopic Purity | 98%D |
Synthesis and Preparation Methods
Significance of Isotopic Labeling
The strategic incorporation of deuterium atoms serves several important functions in this compound:
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Creates a molecule with distinctive spectroscopic properties for analytical applications
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Provides potential kinetic isotope effects that may alter reactivity at labeled positions
-
Enables mechanistic studies where deuterium can serve as a traceable marker
-
Enhances stability in certain chemical environments due to the stronger carbon-deuterium bond compared to carbon-hydrogen bond
Research Applications
Spin Trapping and Free Radical Research
N-TERT-BUTYL-D9-PHENYL-D5-NITRONE belongs to a class of compounds widely utilized as spin traps in electron paramagnetic resonance (EPR) spectroscopy. The nitrone functional group reacts with transient free radicals to form more stable radical adducts that can be detected and characterized by EPR.
The deuteration in this compound offers several advantages for spin trapping applications:
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Simplified EPR spectra due to altered hyperfine coupling constants from deuterium atoms
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Enhanced distinction between different radical species based on their interaction with the deuterated portions
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Potential for longer-lived radical adducts due to reduced degradation pathways
Analytical Applications
As a deuterium-labeled compound, N-TERT-BUTYL-D9-PHENYL-D5-NITRONE serves important functions in analytical chemistry:
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Internal standard for quantitative analysis of related non-deuterated nitrones
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Reference material for mass spectrometric studies
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Probe for investigating reaction mechanisms where hydrogen/deuterium exchange might occur
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Standard for isotope dilution mass spectrometry
| Parameter | Value |
|---|---|
| Product ID | AG008SYP |
| CAS Number | 119391-92-3 |
| Purity | 98%D |
| Available Quantities | 50mg, 100mg (bulk inquiries possible) |
| Delivery Lead Time | Approximately 10 working days |
This information is based on the AnHorn Shop listing, which indicates that the compound is primarily marketed for research purposes .
Structure-Property Relationships
Impact of Deuteration on Chemical Behavior
The deuterium substitution in N-TERT-BUTYL-D9-PHENYL-D5-NITRONE introduces subtle but significant changes to its chemical behavior compared to the non-deuterated analog:
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Slightly stronger carbon-deuterium bonds (compared to carbon-hydrogen bonds) due to reduced zero-point energy
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Potential primary kinetic isotope effects in reactions involving cleavage of C-D bonds
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Secondary isotope effects that may influence the reactivity of adjacent functional groups
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Altered vibrational frequencies that can affect reaction transition states
These effects, while often small in magnitude, can provide valuable mechanistic insights when the compound is used in comparative studies with non-deuterated counterparts.
Spectroscopic Distinctions
The deuteration pattern creates distinctive spectroscopic properties that differentiate this compound from its non-deuterated analog:
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In NMR spectroscopy: Deuterium has a different magnetic moment than hydrogen, resulting in significantly reduced signal intensity at deuterated positions
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In IR spectroscopy: C-D stretching vibrations occur at lower frequencies than corresponding C-H vibrations
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In mass spectrometry: The molecular weight shift and fragmentation pattern allow clear distinction from non-deuterated species
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